

# "Hex-2-ynedioic acid" IUPAC name and synonyms

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Compound of Interest

Compound Name: Hex-2-ynedioic acid

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## Hex-2-ynedioic Acid: A Technical Overview

IUPAC Name: Hex-2-ynedioic acid CAS Number: 3402-59-3

This technical guide provides a comprehensive overview of **Hex-2-ynedioic acid**, addressing its nomenclature, chemical properties, and a proposed synthetic route. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that **Hex-2-ynedioic acid** is a sparsely documented compound, and therefore, much of the experimental data presented herein is based on structurally related compounds and established chemical principles.

#### **Nomenclature and Synonyms**

The systematic IUPAC name for the compound is **Hex-2-ynedioic acid**. Currently, there are no widely recognized common names or synonyms for this specific molecule in the chemical literature.

## **Chemical and Physical Properties**

Due to the limited availability of experimental data for **Hex-2-ynedioic acid**, the following table summarizes the properties of two structurally related dicarboxylic acids: (E)-hex-2-enedioic acid (the alkene analogue) and but-2-ynedioic acid (acetylenedicarboxylic acid), which shares the alkyne dicarboxylic acid functionality. These values are provided for comparative purposes.



| Property                       | (E)-hex-2-enedioic acid                          | But-2-ynedioic acid<br>(Acetylenedicarboxylic<br>acid) |
|--------------------------------|--|--|
| Molecular Formula              | C <sub>6</sub> H <sub>8</sub> O <sub>4</sub> [1] | C <sub>4</sub> H <sub>2</sub> O <sub>4</sub> [2]       |
| Molecular Weight               | 144.12 g/mol [1]                                 | 114.06 g/mol   |
| Physical Description           | Solid[1]   | Crystalline solid[2]                                   |
| Melting Point                  | Not available                                    | 175-176 °C (decomposes)                                |
| Solubility                     | Not available                                    | Soluble in diethyl ether[2]                            |
| Topological Polar Surface Area | 74.6 Ų[1]  | Not available  |

## **Proposed Experimental Synthesis Protocol**

As specific synthesis protocols for **Hex-2-ynedioic acid** are not readily available in the literature, a plausible synthetic route is proposed based on established organic chemistry reactions. The proposed pathway involves the oxidative cleavage of a suitable internal alkyne precursor.

Objective: To synthesize **Hex-2-ynedioic acid** from a commercially available starting material.

Overall Strategy: The synthesis will proceed via the formation of a six-carbon internal alkyne, followed by oxidative cleavage of the triple bond to yield the two carboxylic acid moieties. A more direct approach involving the carboxylation of a terminal alkyne will be outlined as a potential alternative.

Proposed Protocol: Oxidative Cleavage of an Internal Alkyne

- Step 1: Synthesis of Hex-2-yn-1,6-diol. This can be achieved through methods such as the
  reaction of lithiated propargyl alcohol with an appropriate epoxide, followed by further
  synthetic modifications. For the purpose of this protocol, we will assume Hex-2-yn-1,6-diol is
  obtained or synthesized.
- Step 2: Oxidation of Hex-2-yn-1,6-diol to Hex-2-ynedioic acid.



- Reagents: Potassium permanganate (KMnO<sub>4</sub>), a strong oxidizing agent.
- Procedure:
  - 1. Dissolve Hex-2-yn-1,6-diol in a suitable solvent, such as a mixture of acetone and water.
  - 2. Cool the solution in an ice bath to 0-5 °C.
  - 3. Slowly add a solution of potassium permanganate in water to the cooled diol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
  - 4. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
  - 5. Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the brown manganese dioxide precipitate dissolves.
  - 6. Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.
  - 7. Extract the aqueous layer with an organic solvent, such as diethyl ether or ethyl acetate, multiple times.
  - 8. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Hex-2-ynedioic acid**.
  - 9. Purify the crude product by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).

Alternative Protocol: Direct Carboxylation of a Terminal Alkyne

A more direct, though potentially challenging, route involves the direct carboxylation of a terminal alkyne using carbon dioxide.[3][4] This method offers a more atom-economical approach.

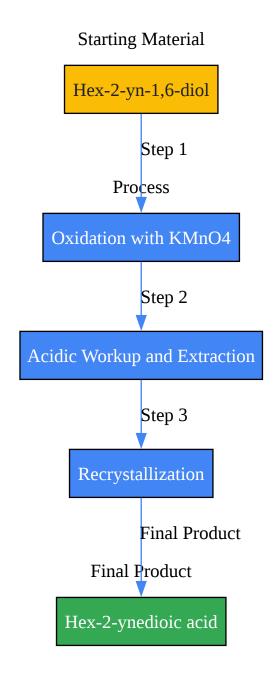


- Step 1: Synthesis of Hex-1-yne. This can be prepared via standard alkyne synthesis methods.
- Step 2: Carboxylation of Hex-1-yne.
  - Reagents: A strong base (e.g., Cesium Carbonate Cs₂CO₃) and a source of carbon dioxide (CO₂).[3]
  - Procedure:
    - 1. In a high-pressure reaction vessel, dissolve Hex-1-yne in a suitable aprotic polar solvent like DMF.
    - 2. Add a stoichiometric amount of a strong base, such as Cs2CO3.
    - 3. Pressurize the vessel with carbon dioxide gas.
    - 4. Heat the reaction mixture to an elevated temperature (e.g., 120 °C) for several hours.
    - 5. After cooling, carefully vent the excess CO<sub>2</sub> pressure.
    - 6. The resulting product would be hex-2-ynoic acid. Further functionalization of the terminal methyl group would be required to introduce the second carboxylic acid, making this a less direct route to the dioic acid.

# **Visualized Synthetic Workflow**

The following diagram illustrates a logical workflow for the proposed synthesis of **Hex-2-ynedioic acid** via the oxidative cleavage of an internal alkyne.





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Caption: Proposed synthetic workflow for **Hex-2-ynedioic acid**.

#### **Biological Activity and Drug Development**

A thorough search of the current scientific literature did not yield any information regarding the biological activity of **Hex-2-ynedioic acid**. Consequently, there are no reported signaling pathways in which this compound is involved, nor are there any documented applications in



drug development. The study of dicarboxylic acids as potential therapeutic agents is an active area of research, but specific data for **Hex-2-ynedioic acid** is not available.

#### Conclusion

**Hex-2-ynedioic acid** is a chemical entity for which there is a significant lack of published data. This guide has provided its formal nomenclature and a proposed, detailed synthetic protocol based on established chemical reactions. The absence of information on its biological effects or applications underscores the potential for novel research into the properties and uses of this and other under-investigated alkynedioic acids. Researchers interested in this molecule will likely need to rely on de novo synthesis and characterization.

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#### References

- 1. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylenedicarboxylic acid Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The direct carboxylation of terminal alkynes with carbon dioxide Green Chemistry (RSC Publishing) [pubs.rsc.org]
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